molecular formula C14H11BrN2 B7905133 5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole

5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole

Cat. No. B7905133
M. Wt: 287.15 g/mol
InChI Key: AGXBDFLBYGQPOB-UHFFFAOYSA-N
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Patent
US07833632B2

Procedure details

7.8 g (26 mmol) of 4′-bromo-N-methyl-2′-amino-benzanilide were suspended into 50 mL of xylene. Then, 1.5 g (7.7 mmol) of p-toluenesulfonic acid monohydrate was added, and the whole was refluxed under heating for 7 hours. After the completion of the reaction, the resultant was filtered. The resultant solid was dissolved into methylene chloride, washed with 10-mass % K2CO3 and a saturated sodium chloride solution, and dried with magnesium sulfate. After that, the solvent was distilled off under reduced pressure. The filtrate was washed with 10-mass % K2CO3 and a saturated sodium chloride solution, and dried with magnesium sulfate. After that, the solvent was distilled off under reduced pressure. The resultant two residues were coalesced, and the resultant was purified by means of silica gel column chromatography to obtain 6.5 g of 5-bromo-1-methyl-2-phenyl-1H-benzimidazole as a white solid (89% yield).
Name
4′-bromo-N-methyl-2′-amino-benzanilide
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:17]=[CH:16][C:5]([N:6]([CH3:15])[C:7](=O)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:4]([NH2:18])[CH:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C(C)=CC=CC=1>[Br:1][C:2]1[CH:17]=[CH:16][C:5]2[N:6]([CH3:15])[C:7]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)=[N:18][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
4′-bromo-N-methyl-2′-amino-benzanilide
Quantity
7.8 g
Type
reactant
Smiles
BrC1=CC(=C(N(C(C2=CC=CC=C2)=O)C)C=C1)N
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the resultant was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The resultant solid was dissolved into methylene chloride
WASH
Type
WASH
Details
washed with 10-mass % K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, and dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After that, the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
The filtrate was washed with 10-mass % K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, and dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After that, the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant was purified by means of silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(N(C(=N2)C2=CC=CC=C2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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